4-(2,5-Dichlorothiophen-3-yl)butanamide
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Overview
Description
4-(2,5-Dichlorothiophen-3-yl)butanamide is a chemical compound with the molecular formula C8H9Cl2NOS. It is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a butanamide group attached to the thiophene ring at position 3. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(2,5-Dichlorothiophen-3-yl)butanamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials for electronic devices and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction withcytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in eukaryotes and is a common target for antifungal drugs .
Mode of Action
Based on the molecular docking studies of similar compounds, it can be inferred that these compounds may interact with the active site of cyp51, thereby inhibiting its function .
Biochemical Pathways
Inhibition of cyp51 can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to altered cell membrane permeability and function, ultimately leading to cell death .
Result of Action
Based on the potential inhibition of cyp51, it can be inferred that the compound may lead to the disruption of fungal cell membrane integrity and function, resulting in cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)butanamide typically involves the reaction of 2,5-dichlorothiophene with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dichlorothiophen-3-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2,5-Dichlorothiophene: The parent compound without the butanamide group.
4-(2,5-Dichlorothiophen-3-yl)butylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
4-(2,5-Dichlorothiophen-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amide group allows for hydrogen bonding interactions, which can be crucial in biological systems.
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NOS/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESDYQRGIMLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCC(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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